3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide” is a complex organic molecule that contains a triazolopyridazine ring, which is a type of azole. Azoles are a class of five-membered heterocyclic compounds that contain at least one nitrogen atom and other non-carbon atoms .
Synthesis Analysis
The synthesis of such compounds is usually achieved through a series of organic reactions, involving the formation of the triazolopyridazine ring and the attachment of the phenyl and cyclohexyl groups. Unfortunately, without specific literature or patents, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyridazine ring attached to a phenyl group and a cyclohexyl group through a propanamide linkage .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and can undergo transformations such as N-alkylation and N-oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s difficult to predict these properties without specific experimental data .科学的研究の応用
Triazolopyridazine and Triazolobenzodiazepine Research Applications
1. Pharmacokinetics and Metabolism
Compounds with triazolopyridazine and triazolobenzodiazepine structures are extensively studied for their pharmacokinetics and metabolism. For example, ticagrelor, a triazolopyrimidine derivative, is a P2Y12 receptor antagonist developed to prevent thrombotic events in patients with acute coronary syndromes. Its pharmacokinetics, metabolism, and excretion have been investigated to understand its absorption, distribution, and the role of its active metabolites (Teng et al., 2010). This research is crucial for optimizing dosages and understanding drug interactions, which can be a potential area of application for compounds with similar structures.
2. Neuropharmacological Effects
The neuropharmacological effects of triazolobenzodiazepines, such as alprazolam, have been studied for their antidepressant properties and mechanisms of action. These studies explore how these compounds interact with neurotransmitter systems and their potential therapeutic applications in treating mood disorders. For instance, the antidepressant effects of alprazolam have been linked to enhanced signal transduction by adenylate cyclase in platelet membranes (Mooney et al., 1985). Understanding these mechanisms can inform the development of new therapeutic agents with improved efficacy and safety profiles.
3. Antifungal Activity
Voriconazole, a triazole compound, exemplifies the application of triazole chemistry in developing antifungal agents. It's used for the treatment of invasive fungal infections, with studies exploring its interaction with other medications and its impact on patient management strategies, particularly in immunocompromised patients (Groll et al., 2003). The research into such drug interactions is vital for optimizing antifungal therapy and minimizing adverse effects.
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of this compound is the Cell division protein ZipA . This protein is found in Escherichia coli (strain K12) and Shigella flexneri . It plays a crucial role in bacterial cell division.
Mode of Action
It is believed to interact with the cell division protein zipa, potentially inhibiting its function .
特性
IUPAC Name |
3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c26-20(12-9-15-5-2-1-3-6-15)22-17-8-4-7-16(13-17)18-10-11-19-23-21-14-25(19)24-18/h4,7-8,10-11,13-15H,1-3,5-6,9,12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWIQWYRIAEAGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。